molecular formula C8H15Cl3Si B096431 Trichloro(cyclooctyl)silane CAS No. 18290-59-0

Trichloro(cyclooctyl)silane

Cat. No. B096431
CAS RN: 18290-59-0
M. Wt: 245.6 g/mol
InChI Key: SVHDYIKCZDBWQM-UHFFFAOYSA-N
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Description

Trichloro(cyclooctyl)silane, also known as TCS, is a chemical compound composed of three chlorine atoms and one cyclooctylsilane molecule. It is used in a wide variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Self-Assembled Monolayers on Silicon Surfaces

Trichloro[ω-(trimethylsilyl)alkynyl]silanes, closely related to trichloro(cyclooctyl)silane, are synthesized for their ability to form self-assembled monolayers on hydroxylated silicon surfaces. These compounds are utilized for multilayer formation and further chemical modifications of the tail group of the monolayer, demonstrating their significance in creating advanced materials with specific surface properties (Banaszak et al., 2009).

Nanoimprint Lithography

Chlorosilanes, including this compound, have applications in nanoimprint lithography. For instance, trichloro(3,3,3-trifluoropropyl)silane and trichloro(1H,1H,2H,2H-perfluorooctyl)silane have been used for preparing self-assembled films on silicon molds. These films serve as releasing, antisticking layers, showcasing the role of chlorosilanes in improving manufacturing processes at the nanoscale (Chen et al., 2004).

Silicon-Based Materials Synthesis

The study of gas phase reactivity of chlorosilanes, including trichlorosilane, reveals their importance in depositing silicon for photovoltaic applications. This research contributes to understanding the chemical mechanisms active during the chemical vapor deposition of Si from trichlorosilane, essential for the development of more efficient solar energy materials (Ravasio et al., 2013).

Surface Modification and Coatings

This compound and similar compounds are used in the surface modification of various materials to enhance their properties. For instance, gas phase deposition of trichloro(1H,1H,2H,2H-perfluorooctyl)silane on silicon dioxide demonstrates the application of chlorosilanes in creating hydrophobic surfaces. This technology is vital for reducing stiction in micro- and nano-electromechanical systems (Lee et al., 2010).

Renewable Biomass Conversion

Chlorosilanes, by extension, play a role in the conversion of renewable biomass resources into synthetically valuable chemicals. The catalyzed conversion of furans via ring-opening and closing cascade processes to afford silicon-functionalized synthetic chemicals showcases the potential of silicon compounds in green chemistry and sustainability efforts (Hazra et al., 2016).

Mechanism of Action

Target of Action

Trichloro(cyclooctyl)silane (TCS) is a linear alkylsilane . It is primarily used as a modifying agent that creates a low-cost hydrophobic surface with high thermo-mechanical stability . The primary targets of TCS are the hydroxyl groups present on various surfaces .

Mode of Action

TCS contains hydrolysable groups that form a covalent bond with the hydroxyl groups present on the surface . This interaction modifies the surface, making it hydrophobic and thermally stable .

Biochemical Pathways

It is known that tcs plays a significant role in the synthesis of polycrystalline silicon . It is involved in various trichlorosilane synthesis processes such as direct chlorination, conversion, hydrochlorination of silicon, and redistribution of anti-disproportioning reaction .

Result of Action

The primary result of TCS’s action is the creation of a hydrophobic and thermally stable surface . This modification can be beneficial in various applications, including the production of polycrystalline silicon and the fabrication of organic field effect transistors .

Action Environment

The action of TCS can be influenced by environmental factors. For instance, TCS is sensitive to moisture , and its reactivity can be affected by the presence of water or humidity in the environment. Moreover, TCS should be stored and handled away from fire sources and high-temperature environments to prevent fire or explosion . It should also avoid contact with oxidizing agents and strong bases to prevent hazardous reactions .

Safety and Hazards

Trichloro(cyclooctyl)silane is a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of exposure .

Future Directions

The hydrosilylation reaction, which is used in the synthesis of trichloro(cyclooctyl)silane, is of great importance in the silicon industry . The development of base-metal catalysts due to increased emphasis on environmental sustainability is a significant area of research . The use of the Rh(I) catalyst in the hydrosilylation reaction represents a promising direction for future research .

properties

IUPAC Name

trichloro(cyclooctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHDYIKCZDBWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629398
Record name Trichloro(cyclooctyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18290-59-0
Record name Trichloro(cyclooctyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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